molecular formula C11H14O3 B13611304 Methyl 2-hydroxy-3-(p-tolyl)propanoate

Methyl 2-hydroxy-3-(p-tolyl)propanoate

Cat. No.: B13611304
M. Wt: 194.23 g/mol
InChI Key: LRDVCBPDBDRFBX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H14O3This compound is characterized by the presence of a hydroxy group, a methyl ester group, and a p-tolyl group attached to a propanoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(p-tolyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-3-(p-tolyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(p-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-phenylpropanoate
  • Methyl 2-hydroxy-3-(m-tolyl)propanoate
  • Methyl 2-hydroxy-3-(o-tolyl)propanoate

Comparison: Methyl 2-hydroxy-3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring (para position). This structural feature can influence the compound’s electronic properties and reactivity compared to its meta and ortho analogs .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3

InChI Key

LRDVCBPDBDRFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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